Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate is a synthetic organic compound . It has a molecular weight of 236.18 .
Synthesis Analysis
The synthesis of isoxazoles, such as Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis
The molecular structure of Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate contains a total of 26 bonds, including 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 1 Isoxazole .Physical And Chemical Properties Analysis
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate has a molecular weight of 236.18 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Evaluation
- Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate has been used in the synthesis of various compounds. For instance, it is involved in the trapping of isocyanate in the synthesis of anti-inflammatory and analgesic agents (Fakhr et al., 2009).
Precursor for Isoxazole and Isoxazoline Derivatives
- It serves as a synthetic precursor for isoxazole- and isoxazoline-3-carboxylic acids and their esters, highlighting its significance in organic synthesis (Kislyi et al., 1994).
Role in Protodecarboxylation
- The compound has been utilized in studies exploring the protodecarboxylation of aromatic carboxylic acids, offering a low-cost approach to generating substituted arenes (Li et al., 2016).
Application in Organometallic Chemistry
- In organometallic chemistry, ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate is involved in the synthesis of novel compounds with potential antitumor activity (Klimova et al., 2012).
Structural and Stability Studies
- Its derivatives have been studied for their polymorphic and solvate structures, contributing to a better understanding of molecular interactions and stability in different environments (Salorinne et al., 2014).
Corrosion Inhibition
- Derivatives of ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate have been investigated as corrosion inhibitors for mild steel, which is significant for industrial applications (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 6-nitro-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-2-16-10(13)9-7-4-3-6(12(14)15)5-8(7)17-11-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOFIXUHTHGITL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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